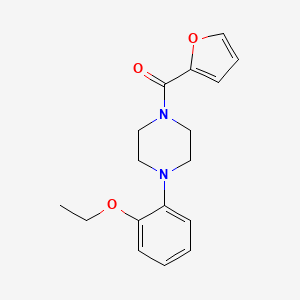![molecular formula C18H18N2O2 B5811079 N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide is a chemical compound that belongs to the class of benzoxazole derivatives. It is commonly referred to as DMFBO-P and has been gaining interest in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
DMFBO-P works by binding to specific targets in the body, which leads to a change in its fluorescence properties. The mechanism of action of DMFBO-P is based on the principle of photo-induced electron transfer (PET), which involves the transfer of an electron from the excited state of the fluorophore to the electron-deficient target molecule.
Biochemical and Physiological Effects
DMFBO-P has been shown to have minimal toxicity and is biocompatible, making it suitable for use in biological systems. It has been reported to have a high quantum yield and a long fluorescence lifetime, which makes it an ideal probe for imaging applications. DMFBO-P has also been shown to be stable under physiological conditions, which makes it suitable for use in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFBO-P has several advantages for use in lab experiments. It has a high selectivity and sensitivity, which makes it ideal for detecting specific targets. It also has a high photostability, which allows for long-term imaging experiments. However, DMFBO-P has some limitations, including its relatively high cost and the need for specialized equipment for imaging experiments.
Direcciones Futuras
There are several future directions for the use of DMFBO-P in research. One potential application is in the development of new fluorescent probes for detecting specific targets in biological systems. Another potential application is in the development of new materials for use in organic light-emitting diodes. Additionally, DMFBO-P could be used in the development of new imaging techniques for studying biological processes in vivo.
Conclusion
In conclusion, DMFBO-P is a promising chemical compound that has potential applications in various fields of research. Its high selectivity and sensitivity make it an ideal probe for detecting specific targets, and its high photostability allows for long-term imaging experiments. While there are some limitations to its use, there are several future directions for the development of new materials and imaging techniques using DMFBO-P.
Métodos De Síntesis
The synthesis of DMFBO-P involves the reaction of 3,4-dimethylaniline with 2-chlorobenzoic acid to form the intermediate 2-(3,4-dimethylphenyl)benzoic acid. The intermediate is then reacted with 2-aminophenol in the presence of a coupling agent to form DMFBO-P. The synthesis method has been reported to have a high yield and purity of the product.
Aplicaciones Científicas De Investigación
DMFBO-P has been used in various fields of research, including fluorescence sensing, organic light-emitting diodes, and biological imaging. In fluorescence sensing, DMFBO-P has been used as a probe for detecting metal ions and organic molecules due to its high selectivity and sensitivity. In organic light-emitting diodes, DMFBO-P has been used as an emitter due to its high photoluminescence quantum yield. In biological imaging, DMFBO-P has been used as a fluorescent probe for detecting the presence of beta-amyloid plaques in Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-4-17(21)19-14-7-8-16-15(10-14)20-18(22-16)13-6-5-11(2)12(3)9-13/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUWCCUSVPUOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)


![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)


![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)



![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)